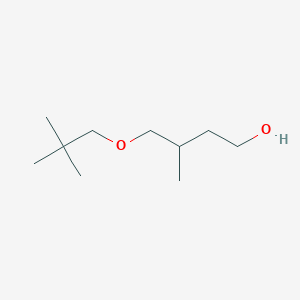![molecular formula C16H11ClO2 B14624104 (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride CAS No. 59132-65-9](/img/structure/B14624104.png)
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is a complex organic compound characterized by a cyclopenta[b]pyran ring system fused with a phenyl group and an acetyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The cyclopenta[b]pyran ring system can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acetyl chloride group.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
科学的研究の応用
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its ability to undergo various chemical reactions allows for the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The acetyl chloride group is highly reactive, making it a key site for chemical transformations. The cyclopenta[b]pyran ring system provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the cyclopenta[b]pyran ring system but lack the phenyl group and acetyl chloride functionality.
Phenyl-substituted Pyrans: Compounds with a phenyl group attached to a pyran ring but without the cyclopenta fusion or acetyl chloride group.
Uniqueness
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is unique due to the combination of its cyclopenta[b]pyran ring system, phenyl group, and acetyl chloride functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
59132-65-9 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC名 |
2-(3-phenylcyclopenta[b]pyran-2-yl)acetyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(18)10-15-13(11-5-2-1-3-6-11)9-12-7-4-8-14(12)19-15/h1-9H,10H2 |
InChIキー |
YWLSGUWXYVWVDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC3=C2)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
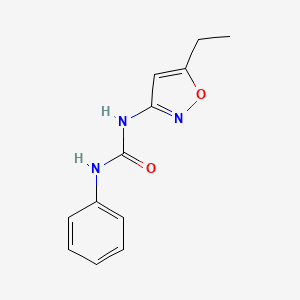
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)


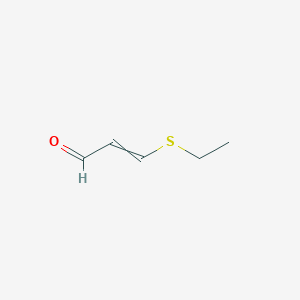
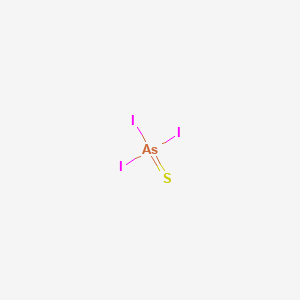
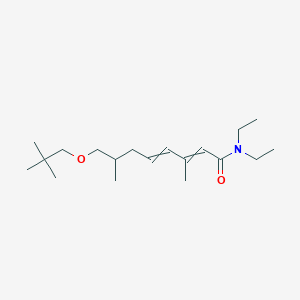


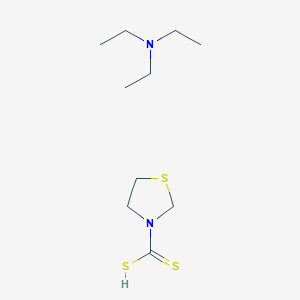
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
